2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one: is a chemical compound with the following structural formula:
C13H14N4OS
It consists of a pyridazinone core substituted with a methylpiperazine moiety and a thiophene ring
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a suitable pyridazinone precursor with a methylpiperazine derivative under appropriate conditions. Detailed reaction mechanisms and conditions would require further investigation.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the thiophene or piperazine moieties.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: Substituents on the pyridazinone ring can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers explore its potential as a building block for novel heterocyclic compounds or ligands for coordination chemistry.
Biology and Medicine:Drug Discovery: Investigated as a potential drug scaffold due to its structural features.
Biological Activity: Studies assess its effects on cellular processes, receptor binding, and enzymatic inhibition.
Industry: Applications in materials science, such as organic electronics or catalyst design, are being explored.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyridazinone derivatives or heterocyclic structures.
Remember that further investigation and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H18N4OS |
---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H18N4OS/c1-16-6-8-17(9-7-16)11-18-14(19)5-4-12(15-18)13-3-2-10-20-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
QJQOTUXWMUPHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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